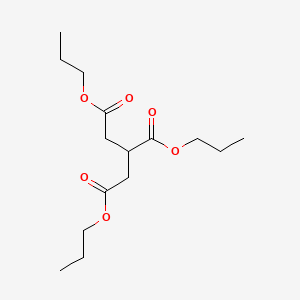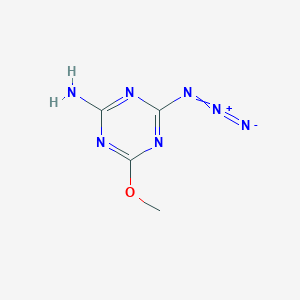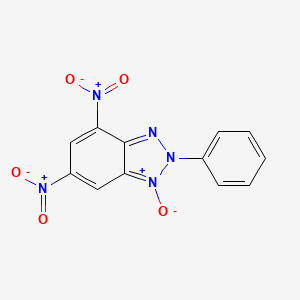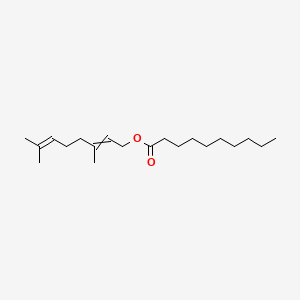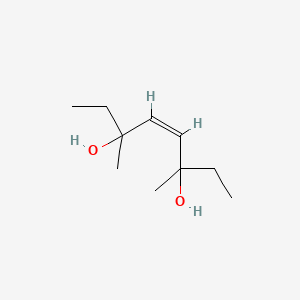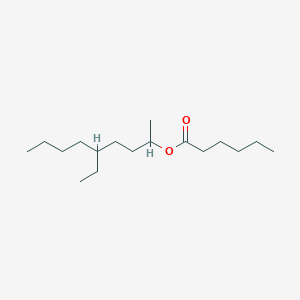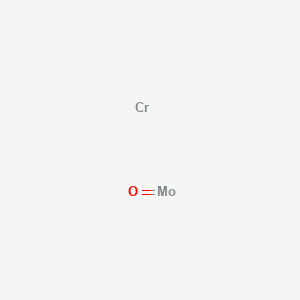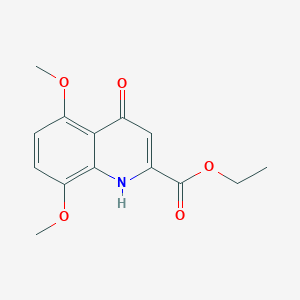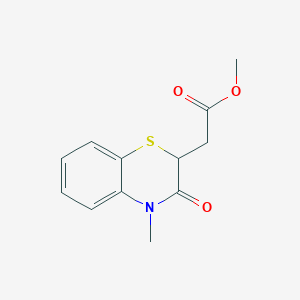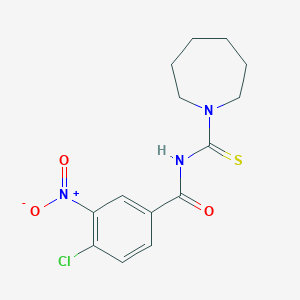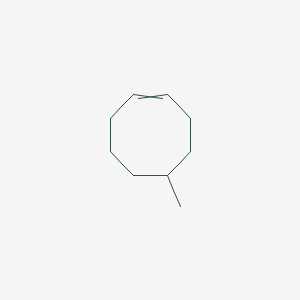
Cyclooctene, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctene, 5-methyl- is an organic compound with the molecular formula C10H18 It is a derivative of cyclooctene, a cycloalkene with an eight-membered ring structure The presence of a methyl group at the 5-position distinguishes it from other cyclooctene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctene, 5-methyl- typically involves the functional derivatization of cyclooctene. One common method is the ring-closing metathesis reaction, which utilizes a ruthenium-based catalyst to form the eight-membered ring from a suitable diene precursor . Another approach involves the use of transition metal catalysts to introduce the methyl group at the 5-position, followed by purification and characterization of the product .
Industrial Production Methods
Industrial production of cyclooctene, 5-methyl- often employs catalytic processes to ensure high yields and purity. The use of metal complex catalysts or zeolite-based catalysts facilitates the oligomerization of ethylene, leading to the formation of the desired compound . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctene, 5-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst, converting the double bond to a single bond.
Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage reactions.
Reduction: Hydrogen gas and palladium or platinum catalysts are typically employed for reduction reactions.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Dicarboxylic acids and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized cyclooctene derivatives with different substituents at the 5-position.
Applications De Recherche Scientifique
Cyclooctene, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high molecular weight polymers. These polymers have applications in materials science and engineering.
Biology: The compound is utilized in bioorthogonal chemistry for bioconjugation and labeling of biomolecules. This enables precise manipulation and study of biological systems.
Mécanisme D'action
The mechanism of action of cyclooctene, 5-methyl- involves its reactivity towards various reagents and catalysts. In oxidative cleavage reactions, the compound forms hydroperoxyalcohol intermediates, which further undergo Baeyer–Villiger oxidation to produce dicarboxylic acids . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Cyclooctene, 5-methyl- can be compared with other cyclooctene derivatives and cycloalkenes:
Cyclooctene: The parent compound with no methyl substitution.
Cyclodecene: A ten-carbon cycloalkene that also exists as cis and trans isomers.
Cyclohexene: A six-carbon cycloalkene with different reactivity and applications compared to cyclooctene derivatives.
The uniqueness of cyclooctene, 5-methyl- lies in its specific structural modification, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
13152-07-3 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
5-methylcyclooctene |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |
Clé InChI |
NDEUHGLZVZJEGK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


